molecular formula C25H32N2O7 B13169125 (2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13169125
M. Wt: 472.5 g/mol
InChI Key: ZPAHMWPREKDORD-NNPDTBDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid” is a complex organic molecule that features multiple functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the pyrrolidine and oxazole rings. Common reagents used in these steps may include:

    Protecting Groups: Benzyloxycarbonyl chloride, tert-butoxycarbonyl chloride

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-Diisopropylcarbodiimide (DIC)

    Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups

    Reduction: Reduction of carbonyl groups to alcohols

    Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl and tert-butoxycarbonyl groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), Primary amines

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group could yield a benzoic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe for studying enzyme mechanisms

    Medicine: As a potential drug candidate for treating various diseases

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
  • (2R,3S,5S)-1-[(tert-Butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of the compound lies in its combination of functional groups and stereochemistry, which may confer specific biological activity or chemical reactivity that is not observed in similar compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C26H33N3O6C_{26}H_{33}N_{3}O_{6} with a molecular weight of approximately 487.61 g/mol. The structure features a pyrrolidine ring substituted with various functional groups, which may contribute to its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC26H33N3O6C_{26}H_{33}N_{3}O_{6}
Molecular Weight487.61 g/mol
Functional GroupsBenzyloxycarbonyl, tert-butoxycarbonyl, oxazole
Core StructurePyrrolidine

Pharmacological Potential

Research indicates that compounds with similar structural features may exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives of pyrrolidine compounds have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : There is evidence suggesting that related compounds can protect neuronal cells from oxidative stress and apoptosis.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and promoting therapeutic effects.
  • Modulation of Signaling Pathways : The compound could modulate key signaling pathways such as those involving MAPK or PI3K/Akt, which are vital for cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related pyrrolidine derivatives. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
  • Cytotoxicity Assay : In vitro studies conducted on various cancer cell lines showed that compounds similar to this one induced apoptosis through caspase activation. This suggests a potential application in cancer therapy .
  • Neuroprotection Research : A study highlighted the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates .

Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H32N2O7/c1-16(2)11-25(22(30)34-24(3,4)5)12-18(21(28)29)20(19-13-26-15-33-19)27(25)23(31)32-14-17-9-7-6-8-10-17/h6-10,13,15-16,18,20H,11-12,14H2,1-5H3,(H,28,29)/t18-,20+,25-/m0/s1

InChI Key

ZPAHMWPREKDORD-NNPDTBDGSA-N

Isomeric SMILES

CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.